molecular formula C19H21N5O B12821444 3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol

3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol

Cat. No.: B12821444
M. Wt: 335.4 g/mol
InChI Key: JXXPWWSUUCPLHU-UHFFFAOYSA-N
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Description

“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by coupling reactions to form the final compound. Common reagents might include:

  • Pyridine-3-carboxaldehyde
  • p-Toluidine
  • Various catalysts and solvents

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanol group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could target the pyridine or pyrimidine rings, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” may have several scientific research applications, including:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a kinase inhibitor or other enzyme inhibitor, useful in studying cellular signaling pathways.

    Medicine: Investigated for potential therapeutic applications, such as in cancer treatment or other diseases involving dysregulated kinase activity.

    Industry: Possible applications in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action for compounds like “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” often involves binding to specific molecular targets, such as kinases. This binding can inhibit the activity of the target enzyme, thereby modulating cellular signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yl)pyrimidin-2-amine: A simpler analog that lacks the propanol group.

    6-(p-Tolylamino)pyrimidin-2-amine: Another analog with a different substitution pattern.

Uniqueness

“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” is unique due to its combination of a pyridine ring, a pyrimidine ring, and a propanol group. This unique structure may confer specific binding properties and biological activities that are not present in simpler analogs.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

3-[[4-(4-methylanilino)-6-pyridin-3-ylpyrimidin-2-yl]amino]propan-1-ol

InChI

InChI=1S/C19H21N5O/c1-14-5-7-16(8-6-14)22-18-12-17(15-4-2-9-20-13-15)23-19(24-18)21-10-3-11-25/h2,4-9,12-13,25H,3,10-11H2,1H3,(H2,21,22,23,24)

InChI Key

JXXPWWSUUCPLHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=CC=C3)NCCCO

Origin of Product

United States

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